Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets .
Mode of Action
It’s known that the compound contains an azomethine moiety (-nh-n=ch-), which is often involved in various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological pathways .
Pharmacokinetics
Therefore, the impact on bioavailability is currently unknown .
Result of Action
Compounds with similar structures have been found to exhibit a broad spectrum of biological activities, including anticancer, antihaemostatic, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antifungal, and antimalarial activities .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of many compounds .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a variety of molecular mechanisms .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a one-pot synthesis involving the condensation of urea (or thiourea), an aldehyde, and a β-keto ester . The reaction is usually carried out under acidic conditions, often using catalysts such as lactic acid or pyridine .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted protocols. This method enhances the reaction rate and yield, making it more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals targeting various diseases.
Industry: Used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-thiouracil: Similar in structure but differs in the position of the thioxo group.
4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide: Another derivative with similar biological activities.
Uniqueness
Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
methyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-11-5(10)3-2-7-6(12)8-4(3)9/h2H,1H3,(H2,7,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYDGJBWZGMCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=S)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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